
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Overview
Description
“(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” is a chemical compound with the linear formula C11H17N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is used in asymmetric synthesis of vinylmorpholines by palladium-catalyzed tandem allylic substitutions with amino alcohols .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This reaction is known as the Bischler–Nepieralski reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1N(C)CC2=CC=CC=C2C1.Cl . The InChI key for this compound is SDIONJKZHAQYCM-UHFFFAOYSA-N . Chemical Reactions Analysis
The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 307.9°C and a melting point of 180-182°C .Scientific Research Applications
Therapeutic Applications
THIQ derivatives have been explored for their therapeutic potential, particularly in cancer, central nervous system (CNS) disorders, and infectious diseases. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the class's significance in anticancer drug discovery. THIQs have shown promise in treating malaria, HIV infection, HSV infection, leishmaniasis, and more. Their application extends to addressing metabolic and cardiovascular disorders, showcasing their broad therapeutic versatility (Singh & Shah, 2017).
Neuroprotective and Psychopharmacological Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activities. Its effects have been demonstrated through behavioral, neurochemical, and molecular studies in rodents, suggesting potential for treating various CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Energy Systems and Environmental Applications
THIQs contribute to energy conservation and environmental protection. For instance, the synthesis and decomposition reactions of methanol, involving THIQs, have been studied for thermal energy transport systems. This research aims to recover wasted or unused heat from industrial sources, indicating THIQs' role in innovative energy transfer systems (Liu, Yabe, Kajiyama, & Fukuda, 2002).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs, in general, interact with their targets in a way that modulates the biological activity of the target, leading to changes in the cellular processes .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17724 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUVPLABKHJMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343441 | |
| Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16880-87-8 | |
| Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


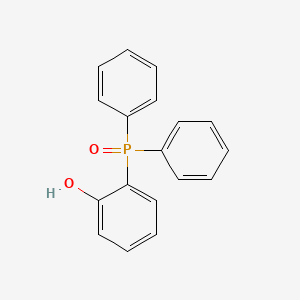
![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)
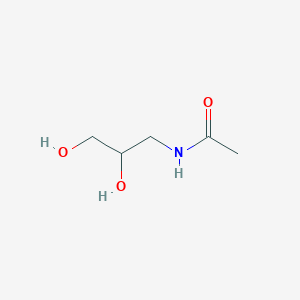
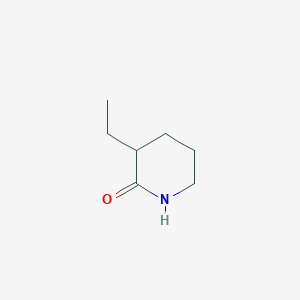
![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)


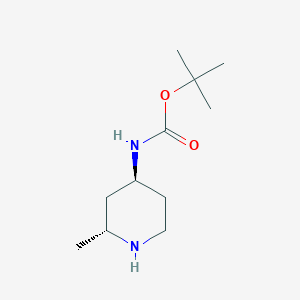
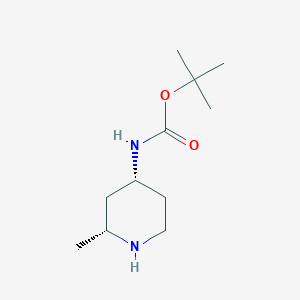

![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)
